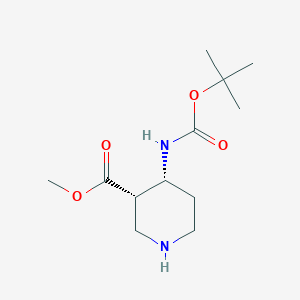

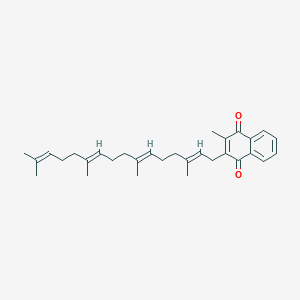

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

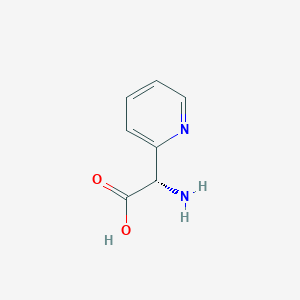

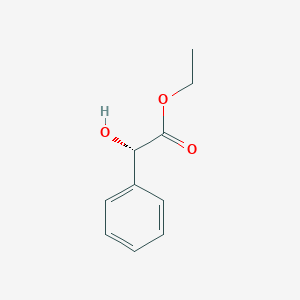

“Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester” is a chemical compound with the CAS number 1217684-50-8 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves various methods. For instance, the protodeboronation of 2° alkyl boronic esters can yield Boc-protected pyrrolidines . Furthermore, the 3° alkyl boronic ester bearing a tert-butylester group can be smoothly protodeboronated .Scientific Research Applications

Synthesis of Novel Heterocyclic Amino Acids

A study by Matulevičiūtė et al. (2021) focused on the development and synthesis of novel heterocyclic amino acids using N-Boc protected ester forms, including derivatives similar to the compound of interest. These compounds serve as achiral and chiral building blocks for further chemical synthesis. The research involved converting piperidine carboxylic acids to β-keto esters, further treated to yield the target compounds with potential applications in medicinal chemistry and drug design (Matulevičiūtė et al., 2021).

Enantioselective Synthesis

Alegret et al. (2007) described an asymmetric synthesis approach for preparing enantiomers of trans-methylpipecolic acids, which are structurally related to the compound . The methodology involves Sharpless epoxidation, regioselective ring opening, and ring-closing metathesis, highlighting the compound's role in synthesizing bioactive molecules with high enantiomeric purity (Alegret et al., 2007).

Building Blocks for Piperidine Alkaloids

Takahata et al. (2002) explored the use of a C(2)-symmetric piperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids. This work demonstrates the compound's utility in constructing complex natural product analogs through strategic functional group manipulations, showcasing its versatility in organic synthesis (Takahata et al., 2002).

Synthesis of Protected Amino Acid Esters

Temperini et al. (2020) developed a synthetic strategy for orthogonally protected methyl esters of non-proteinogenic amino acids, employing a similar protective strategy as the compound . These methodologies facilitate the synthesis of building blocks for peptide and peptidomimetic chemistry, underlining the importance of protected amino acid derivatives in modern synthetic organic chemistry (Temperini et al., 2020).

Conformationally Constrained Amino Acids

Belvisi et al. (2001) reported on the synthesis of cis- and trans-fused stereoisomers of N-Boc-l-octahydroindole-2-carboxylic acid (l-Oic) methyl ester, demonstrating the compound's relevance in producing conformationally constrained amino acids for peptidomimetic applications. This research highlights the compound's role in accessing diverse stereochemical landscapes for drug discovery and development (Belvisi et al., 2001).

Mechanism of Action

Target of Action

For instance, ®-(-)-3-Piperidinecarboxylic acid is an inhibitor of GABA (γ-aminobutyric acid) uptake .

Mode of Action

It’s worth noting that it could be used as a starting material in the synthesis of n-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (sirt2) inhibitors .

Biochemical Pathways

For example, cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is known to promote mixed helices and stabilize the helical propensity more than other acyclic β-residues .

Result of Action

The incorporation of cis-apic instead of cis-achc can enhance the aqueous solubility of the mixed-helical peptides without any adverse effect on helical folding .

Properties

IUPAC Name |

methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMRLHYTQICGLN-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650680 |

Source

|

| Record name | Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217684-50-8 |

Source

|

| Record name | Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-[(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methoxy-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B87679.png)